

Structure Elucidation of 1-Ethoxy-3-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-Ethoxy-3-iodobenzene

CAS No.: 29052-00-4

Cat. No.: B1595423

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Executive Summary

Compound: **1-Ethoxy-3-iodobenzene** CAS: 195136-58-4 (Generic for iodophenetoles, specific isomer registry varies) Formula: C_8H_9IO Molecular Weight: 248.06 g/mol [1]

This guide provides a definitive workflow for the structural characterization of **1-ethoxy-3-iodobenzene**. Unlike its para isomer, which is symmetric, the meta isomer presents a unique spin system in NMR and distinct steric properties.[1] The elucidation strategy relies on three pillars:

- Mass Spectrometry (MS): Confirmation of the iodine atom via mass defect and fragmentation (loss of $I\cdot$ vs. loss of C_2H_4).
- Nuclear Magnetic Resonance (NMR): Identification of the 1,3-disubstitution pattern via coupling constants () and the heavy-atom shielding effect of iodine on C shifts.

- Infrared Spectroscopy (IR): Validation of the ether linkage and meta-aromatic substitution overtones.

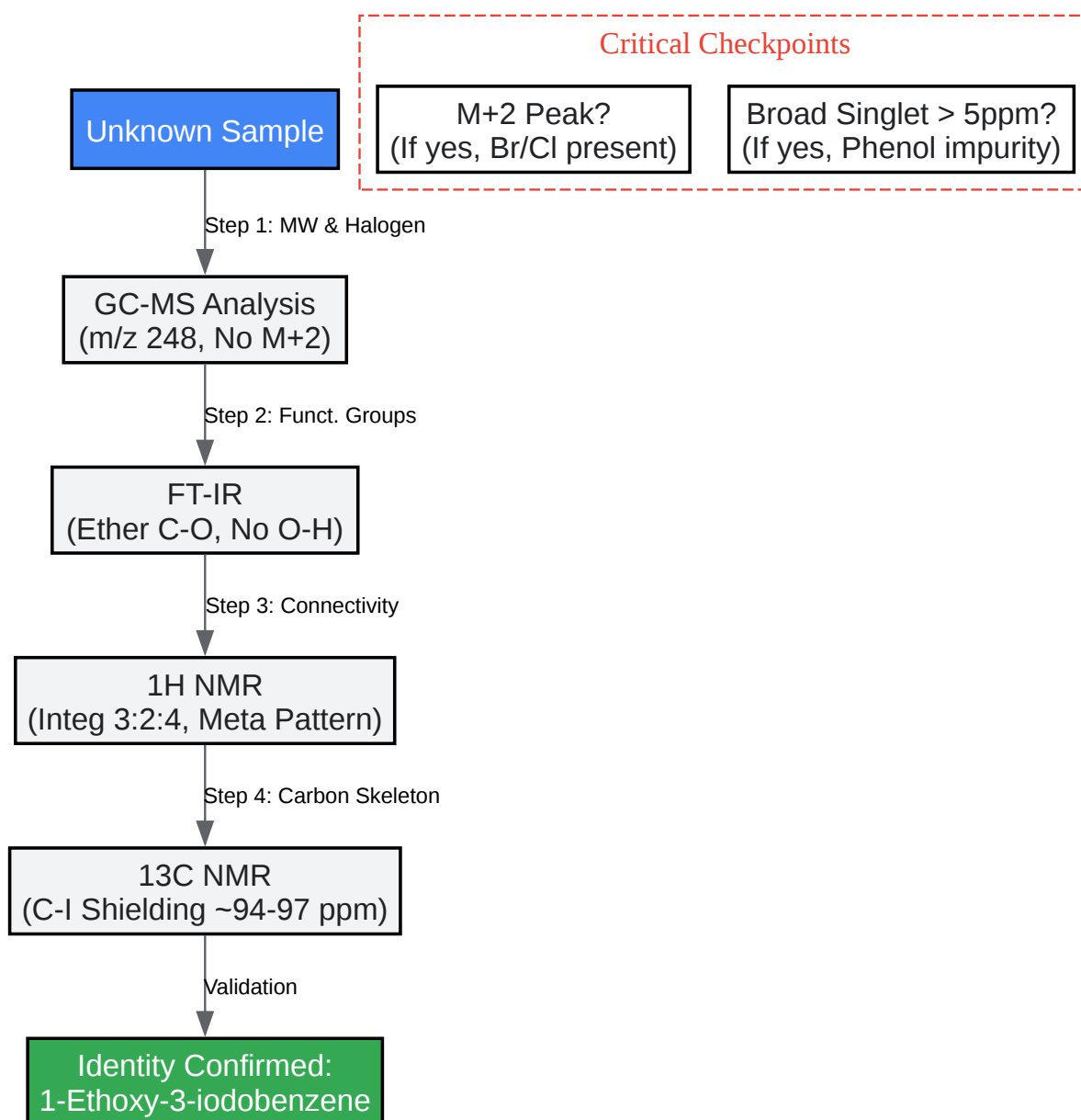
Chemical Identity & Physical Context[2][3][4][5][6][7][8][9]

Before spectroscopic analysis, understanding the physicochemical baseline is critical for sample preparation.

| Property | Value (Approx.) | Notes |
|---------------|--------------------|---|
| Appearance | Pale yellow liquid | Darkens upon light exposure (liberation of I ₂).[1] |
| Boiling Point | ~240–250 °C | Extrapolated from p-isomer (C) and iodobenzene (C).[1] |
| Solubility | Organic solvents | Soluble in CDCl ₃ , DMSO-, Acetone-[1] |
| Stability | Light Sensitive | Store in amber vials; use fresh CDCl ₃ (acid-free) for NMR.[1] |

Elucidation Workflow

The following logic gate ensures rigorous structural confirmation, distinguishing the target from potential impurities like 3-iodophenol (starting material) or 1-ethoxy-4-iodobenzene (regioisomer).[1]



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Figure 1: Step-by-step elucidation logic ensuring exclusion of common synthetic impurities.

Mass Spectrometry (MS) Analysis

Instrument: GC-MS (EI, 70 eV) Key Diagnostic: Monoisotopic Iodine signature.[1]

Unlike Chlorine (3:1 M:M+2) or Bromine (1:1 M:M+2), Iodine is monoisotopic (

I).[1] The mass spectrum will show a clean molecular ion at m/z 248.

Fragmentation Pathway

The fragmentation is driven by two competing pathways: cleavage of the weak C–I bond and McLafferty-like rearrangement of the ethoxy group.

- Molecular Ion:

- Loss of Ethene:

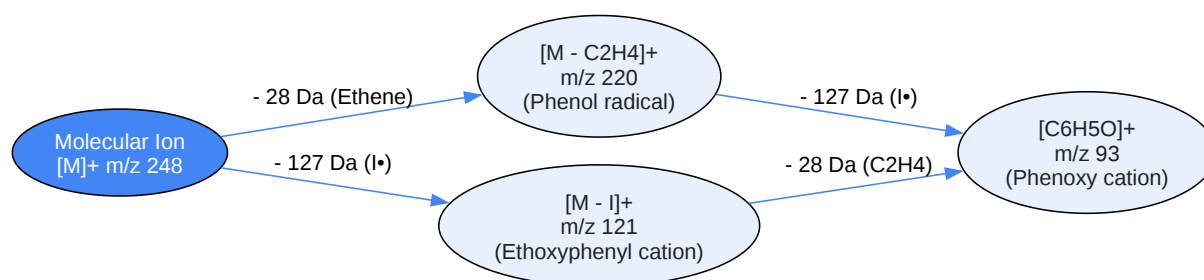
(Characteristic of ethoxyarenes).

- Loss of Iodine:

(Formation of ethoxyphenyl cation).

- Loss of Ethyl:

(Alpha-cleavage).[1]



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Figure 2: Primary fragmentation pathways under Electron Ionization (EI).

Nuclear Magnetic Resonance (NMR)

This is the definitive method for distinguishing the meta isomer from ortho or para.

H NMR (Proton)

Solvent: CDCl_3 Frequency: 400 MHz+ recommended for clear splitting.

The aromatic region (6.8 – 7.5 ppm) exhibits a specific ABCD-like system (technically AA'BB' or similar depending on resolution, but treated as 4 distinct environments for meta).[1]

| Proton | Shift (, ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |
|--------------------|----------------|------------------|---------------|---|
| H-2 | 7.25 - 7.30 | Singlet-like (t) | | Isolated between I and OEt.[1] Appears as a narrow triplet or singlet due to small meta-couplings. |
| H-4 | 7.30 - 7.35 | Doublet (dt) | | Ortho to Iodine (deshielded), Para to OEt (shielded).[1] |
| H-5 | 6.95 - 7.05 | Triplet (dd) | | Meta to both substituents.[1] "Base" aromatic shift. |
| H-6 | 6.80 - 6.85 | Doublet (dd) | | Ortho to OEt (strongly shielded), Para to Iodine.[1] |
| -CH ₂ - | 4.02 | Quartet | | Characteristic ethoxy methylene.[1] |
| -CH ₃ | 1.41 | Triplet | | Characteristic ethoxy methyl. |

Note: Exact shifts may vary by ± 0.05 ppm depending on concentration.

C NMR (Carbon)

Key Feature: The Heavy Atom Effect. Iodine is unique among halogens; its large electron cloud causes spin-orbit coupling that significantly shields the attached carbon (

). While F, Cl, and Br deshield the ipso carbon, Iodine shifts it upfield (lower ppm).[1]

Predicted Shifts (via SCS Additivity Rules):

- C-3 (C-I): ~94 - 98 ppm. (This is the diagnostic peak. If this carbon were chlorinated, it would be ~135 ppm).
- C-1 (C-O): ~159 ppm. Deshielded by Oxygen.
- C-6 (Ortho to OEt): ~113 ppm. Shielded by Oxygen resonance.
- C-2 (Ortho to both): ~124 ppm.
- C-4 (Ortho to I): ~130 ppm.
- C-5 (Meta): ~131 ppm.
- Ethyl: ~63.5 ppm (CH₂) and ~14.8 ppm (CH₃).

Infrared Spectroscopy (IR)

Used primarily to confirm the ether functionality and absence of starting material (phenol).

- 3000–3100 cm⁻¹: Aromatic C–H stretch.
- 2900–3000 cm⁻¹: Aliphatic C–H stretch (Ethyl group).
- ~1240 cm⁻¹ & 1040 cm⁻¹: C–O–C asymmetric and symmetric stretching (Strong ether bands).
- 690 & 780 cm⁻¹: Meta-disubstituted benzene out-of-plane (OOP) bending.
- Absence: No broad band at 3200–3500 cm⁻¹ (confirms absence of -OH from 3-iodophenol precursor).[1]

Synthesis & Impurity Profile

Understanding the origin assists in identifying trace impurities. Route: Alkylation of 3-iodophenol with ethyl iodide/bromide and

in Acetone or DMF.

Common Impurities:

- 3-Iodophenol: Unreacted starting material. Detection: Broad OH peak in IR/NMR.
- O-alkylation vs C-alkylation: Phenols primarily O-alkylate, but harsh conditions can lead to trace C-alkylation.[1]
- Iodine Scrambling: If Pd-catalysis was used nearby, aryl exchange can occur, but rare in simple alkylation.[1]

References

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Sources

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- [4. modgraph.co.uk \[modgraph.co.uk\]](#)
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